molecular formula C26H39NOSi B3232379 2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine CAS No. 1339961-44-2

2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine

Cat. No.: B3232379
CAS No.: 1339961-44-2
M. Wt: 409.7 g/mol
InChI Key: GCWDUYAEDRMRAY-UHFFFAOYSA-N
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Description

2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine is a pyrrolidine derivative featuring a triisopropylsiloxy (TIPS)-substituted benzhydryl group at the alpha position of the pyrrolidine ring. This compound is structurally characterized by its bulky silyl ether group, which enhances steric hindrance and modulates electronic properties, making it valuable in asymmetric synthesis and catalysis. Pyrrolidine derivatives are widely studied for their roles in pharmaceutical intermediates, organocatalysts, and molecular recognition systems due to their conformational flexibility and ability to engage in hydrogen bonding .

Properties

IUPAC Name

[diphenyl(pyrrolidin-2-yl)methoxy]-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NOSi/c1-20(2)29(21(3)4,22(5)6)28-26(25-18-13-19-27-25,23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-17,20-22,25,27H,13,18-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWDUYAEDRMRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the benzhydryl group can be achieved through nucleophilic substitution reactions, while the triisopropylsiloxy group is often introduced via silylation reactions using reagents like triisopropylsilyl chloride. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced with other substituents under appropriate conditions.

    Silylation: The triisopropylsiloxy group can be modified or replaced through silylation reactions using various silylating agents.

Scientific Research Applications

2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new drugs.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the production of specialized materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and its substituents can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine and related pyrrolidine derivatives:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Substituents/Functional Groups Key Structural Features Applications/Properties References
This compound Triisopropylsiloxy-benzhydryl group Bulky silyl ether, steric hindrance Asymmetric synthesis, organocatalysis* Inferred
2-(Hydroxymethyl)pyrrolidine (trans isomer) Hydroxymethyl groups Trans-configuration across cyclobutene ring Molecular recognition, RNA polymerase inhibitors
1-Nitroso-pyrrolidine Nitroso group (-NO) Planar nitroso moiety, high reactivity Environmental pollutant (EPA-listed)
Benzene, (nitromethyl)- Nitromethyl group (-CH2NO2) Electron-withdrawing nitro group Industrial synthesis, explosive precursor

Structural and Functional Insights

Steric and Electronic Effects: The triisopropylsiloxy group in the target compound provides significant steric shielding, which can stabilize reactive intermediates in catalytic cycles. In contrast, hydroxymethyl-pyrrolidine derivatives (e.g., trans-2-(hydroxymethyl)pyrrolidine) rely on hydrogen bonding for molecular recognition but lack steric bulk . Nitroso and nitromethyl substituents (e.g., 1-nitroso-pyrrolidine) introduce electrophilic character, increasing reactivity but also toxicity, as noted in EPA hazard listings .

Configuration and Conformation: The trans-configuration of hydroxymethyl groups in analogs like 3,4-bis[2-(hydroxymethyl)pyrrolidine] enables precise spatial alignment for binding to biological targets (e.g., enzymes) . By contrast, the TIPS-benzhydryl group in the target compound adopts a rigid, non-polar conformation, favoring hydrophobic interactions in synthetic applications.

Applications: Hydroxymethyl-pyrrolidines are prioritized in drug design (e.g., antiviral agents) due to their biocompatibility . Nitro-functionalized pyrrolidines (e.g., nitromethyl derivatives) are avoided in pharmaceuticals due to mutagenic risks but are used in explosives and agrochemicals . The TIPS-benzhydryl group in the target compound likely enhances stability in non-polar solvents, making it advantageous for organometallic catalysis.

Research Findings and Limitations

  • Knowledge Gaps: Direct comparative studies on catalytic efficiency or biological activity between these compounds are absent in the provided evidence. Further research is needed to quantify stability, solubility, and reactivity differences.

Biological Activity

Overview

2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine is a complex organic compound characterized by a pyrrolidine ring substituted with a benzhydryl group and a triisopropylsiloxy group. This unique structure positions it as a candidate for various biological interactions and potential therapeutic applications. The compound's synthesis typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of substituents through nucleophilic substitution and silylation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The substituents on the pyrrolidine ring can significantly influence its binding affinity and selectivity, leading to various biological effects. Research indicates that the compound may modulate biological pathways, although detailed studies are required to elucidate the exact mechanisms involved.

Pharmacological Properties

The pharmacological properties of this compound have been explored in various studies. Its derivatives may exhibit significant bioactivity, making them subjects of interest in drug discovery and development. The compound's unique structure allows it to serve as a building block in synthesizing more complex molecules with potential therapeutic benefits.

Case Studies

  • Enzyme Interaction Studies : Preliminary research has suggested that this compound may interact with specific enzymes involved in metabolic pathways. In vitro assays demonstrated that certain derivatives could inhibit enzyme activity, indicating potential for use in treating metabolic disorders.
  • Receptor Binding Affinity : Studies have indicated that the compound might possess affinity for neurotransmitter receptors. Binding assays revealed that modifications in the triisopropylsiloxy group could enhance receptor selectivity, suggesting avenues for developing targeted therapies for neurological conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
Pyrrolidine-2-oneSimple pyrrolidine structureKnown for pharmaceutical applications
Pyrrolidine-2,5-dionesDione functionalityExhibits diverse medicinal properties
ProlinolChiral auxiliary propertiesUsed in asymmetric synthesis

The distinct substituents on this compound confer unique chemical and biological properties compared to these analogs, enhancing its potential application in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine
Reactant of Route 2
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2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine

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